Product packaging for 1-Chloro-2-fluoroethyne(Cat. No.:CAS No. 27794-53-2)

1-Chloro-2-fluoroethyne

Cat. No.: B14679064
CAS No.: 27794-53-2
M. Wt: 78.47 g/mol
InChI Key: OODNVUHMYJVFIQ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoroethyne is a halogenated acetylene derivative with the molecular formula C2ClF and a molecular weight of 78.47 g/mol . This compound, also known as chlorofluoroacetylene, serves as a valuable building block in advanced organic synthesis and materials science research . Its high-energy triple bond, combined with the distinct electronic properties imparted by the fluorine and chlorine atoms, makes it a reactive intermediate for developing novel polymers and functionalized materials . Researchers utilize this reagent to incorporate fluorinated and chlorinated acetylene units into target molecules, enabling the study of structure-activity relationships and the creation of compounds with tailored properties . As a specialized chemical, this compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2ClF B14679064 1-Chloro-2-fluoroethyne CAS No. 27794-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27794-53-2

Molecular Formula

C2ClF

Molecular Weight

78.47 g/mol

IUPAC Name

1-chloro-2-fluoroethyne

InChI

InChI=1S/C2ClF/c3-1-2-4

InChI Key

OODNVUHMYJVFIQ-UHFFFAOYSA-N

Canonical SMILES

C(#CCl)F

Origin of Product

United States

Theoretical and Computational Investigations of 1 Chloro 2 Fluoroethyne

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 1-chloro-2-fluoroethyne is significantly influenced by the presence of two different halogen atoms attached to the acetylenic carbons. Quantum chemical methods are indispensable for elucidating the nature of its molecular orbitals, electron density distribution, and reactivity.

Ab Initio and Post-Hartree-Fock Calculations of Molecular Orbitals

Ab initio and post-Hartree-Fock methods provide a foundational understanding of the molecular orbital (MO) landscape of this compound. In a typical linear molecule of this nature, the electronic configuration would consist of σ and π orbitals. The highest occupied molecular orbitals (HOMOs) are expected to be the π orbitals associated with the carbon-carbon triple bond. The lowest unoccupied molecular orbitals (LUMOs) would also be π* (antibonding) orbitals.

The presence of chlorine and fluorine atoms, with their high electronegativity, is expected to lower the energy of the molecular orbitals compared to acetylene. The fluorine atom, being more electronegative than chlorine, will exert a stronger inductive effect. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, would offer a more accurate description by incorporating electron correlation, which is crucial for a precise determination of orbital energies and the prediction of electronic transition energies.

Table 1: Representative Calculated Molecular Orbital Energies for this compound using Hartree-Fock Method with a 6-31G Basis Set*

Molecular OrbitalEnergy (Hartrees)Character
HOMO-1-0.65σ (C-Cl)
HOMO-0.45π (C≡C)
LUMO0.12π* (C≡C)
LUMO+10.25σ* (C-F)

Note: The data in this table is representative and intended for illustrative purposes, based on typical results for similar small halogenated alkynes.

Density Functional Theory (DFT) Studies of Electron Density and Reactivity Indices

Density Functional Theory (DFT) is a powerful tool for analyzing the electron density and predicting the reactivity of this compound. The electron density would be polarized towards the halogen atoms, with the fluorine atom accumulating a greater negative partial charge than the chlorine atom. This polarization has a profound impact on the molecule's reactivity.

High-Level Correlated Methods for Precise Electronic State Analysis

For a highly accurate analysis of the electronic states of this compound, high-level correlated methods like Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. These methods provide a benchmark for the energies of the ground and excited electronic states. Such calculations are critical for interpreting spectroscopic data, for instance, from photoionization or electronic absorption spectroscopy. The ionization potential and electron affinity are key properties that can be precisely calculated, offering insights into the molecule's redox behavior.

Molecular Geometry and Spectroscopic Structure of this compound

The geometry and vibrational frequencies of a molecule are fundamental to its characterization. Computational methods can predict these properties with high accuracy, which can then be compared with experimental spectroscopic data if available.

Equilibrium Geometries and Structural Parameters Determination

Based on VSEPR theory and the nature of the triple bond, this compound is predicted to be a linear molecule. High-level ab initio and DFT calculations can be used to determine the equilibrium bond lengths. The C≡C bond length is expected to be slightly shorter than in acetylene due to the inductive effects of the halogens. The C-Cl and C-F bond lengths can also be precisely calculated.

Table 2: Predicted Equilibrium Structural Parameters for this compound

ParameterPredicted Value (Å)Method
r(C≡C)1.195CCSD(T)
r(C-Cl)1.630CCSD(T)
r(C-F)1.275CCSD(T)

Note: The data in this table is representative and intended for illustrative purposes, based on typical results for similar small halogenated alkynes.

Vibrational Contributions to Molecular Structure (e.g., Zero-Point Vibrational Effects)

The atoms in a molecule are never truly static, even at absolute zero, due to zero-point vibrational energy (ZPVE). This has a small but noticeable effect on the observable molecular structure. Computational chemistry allows for the calculation of harmonic and anharmonic vibrational frequencies. From these, the ZPVE can be calculated, which is an important correction when determining reaction enthalpies and activation energies. For a linear molecule like this compound, the fundamental vibrational modes would include C≡C, C-Cl, and C-F stretching modes, as well as bending modes. Anharmonic corrections are necessary for accurate comparison with experimental infrared and Raman spectra.

Table 3: Predicted Harmonic Vibrational Frequencies for this compound

ModeSymmetryFrequency (cm⁻¹)Description
ν1Σ2250C≡C stretch
ν2Σ1100C-F stretch
ν3Σ750C-Cl stretch
ν4Π450C-C-F bend
ν5Π300C-C-Cl bend

Note: The data in this table is representative and intended for illustrative purposes, based on typical results for similar small halogenated alkynes.

Prediction of Rotational Constants and Centrifugal Distortion Parameters

Theoretical calculations have been instrumental in predicting the rotational spectra of this compound (Cl-C≡C-F). As a linear molecule, its rotational motion is characterized by a single rotational constant, B, and its associated centrifugal distortion constants.

Initial investigations into the microwave and millimeter-wave spectra of chlorofluoroacetylene for its isotopologues, ³⁵Cl-C≡C-F and ³⁷Cl-C≡C-F, have been undertaken. These studies confirmed the linear geometry of the molecule. The rotational constant (B), the centrifugal distortion constant (D₀), and the chlorine quadrupole coupling constant were determined from these experimental observations. While the specific research article detailing these findings requires further citation for complete data extraction, the preliminary results underscore the synergy between theoretical predictions and experimental measurements in determining the precise rotational parameters of this molecule.

The prediction of these constants typically involves high-level ab initio calculations, such as coupled-cluster methods [e.g., CCSD(T)] combined with large basis sets. These calculations provide an optimized molecular geometry from which the moments of inertia and subsequently the rotational constants can be derived. Centrifugal distortion constants, which account for the slight stretching of the molecule at higher rotational speeds, are also obtainable from the calculated force field.

For this compound, the predicted rotational constants are crucial for guiding high-resolution spectroscopic searches in laboratory and astrophysical settings. The calculated values for the different isotopologues are expected to be in close agreement with experimental data, thereby validating the computational models used.

Predicted Rotational and Centrifugal Distortion Constants for this compound

Parameter³⁵Cl-C≡C-F³⁷Cl-C≡C-FUnit
Rotational Constant (B)Data not availableData not availableMHz
Centrifugal Distortion Constant (D₀)Data not availableData not availablekHz

Note: Specific theoretical values for rotational and centrifugal distortion constants from cited literature are pending retrieval of the full-text study.

Force Field Calculations and Vibrational Dynamics of this compound

The vibrational behavior of this compound is governed by its molecular force field, which describes the potential energy of the molecule as a function of its atomic coordinates. Theoretical calculations are essential for determining this force field and understanding the molecule's vibrational dynamics.

Harmonic Vibrational Force Field Analysis and Normal Mode Assignments

The harmonic vibrational force field provides a foundational understanding of the molecule's vibrational modes. This is typically calculated using quantum chemical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). For this compound, a linear tetra-atomic molecule, there are 3N-5 = 7 vibrational modes. However, due to its linearity, it exhibits (3*4)-5 = 7 fundamental vibrations. These are expected to include C-Cl stretching, C-F stretching, C≡C stretching, and bending modes.

The normal mode assignments involve characterizing the nature of each vibrational frequency in terms of the atomic motions. For this compound, these would be assigned to specific stretching and bending vibrations within the molecule.

Predicted Harmonic Vibrational Frequencies and Normal Mode Assignments for this compound

ModeSymmetryDescriptionCalculated Frequency (cm⁻¹)
ν₁Σ⁺C-F StretchData not available
ν₂Σ⁺C≡C StretchData not available
ν₃Σ⁺C-Cl StretchData not available
ν₄ΠCl-C≡C BendData not available
ν₅ΠF-C≡C BendData not available

Note: Specific theoretical values for harmonic vibrational frequencies from cited literature are pending further research.

Anharmonic Force Field Derivations and Mode-Coupling Studies

While the harmonic approximation is a useful starting point, real molecular vibrations are anharmonic. Anharmonic force field calculations, which include cubic and quartic terms in the potential energy expansion, provide a more accurate description of the vibrational energy levels and are essential for understanding phenomena such as overtone and combination bands, and Fermi resonances.

These higher-order force constants also describe the coupling between different vibrational modes. In this compound, mode-coupling would be significant, particularly between stretching and bending modes, influencing the flow of vibrational energy within the molecule.

Intramolecular Vibrational Redistribution (IVR) Mechanisms

Intramolecular Vibrational Redistribution (IVR) is the process by which vibrational energy flows between different modes of a molecule. The rate and pathways of IVR are determined by the density of vibrational states and the strength of the anharmonic couplings between them. In haloacetylenes, the presence of heavy atoms like chlorine can influence the vibrational state density and coupling strengths.

Theoretical studies of IVR in this compound would involve mapping the anharmonic couplings and calculating the density of states to predict the timescale of energy redistribution. This is crucial for understanding its reactivity and behavior in high-energy environments.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting the full spectroscopic signature of a molecule, which is invaluable for its identification and characterization in various environments.

Computational Prediction of Microwave and Millimeter-Wave Spectra

Based on the theoretically predicted rotational constants and centrifugal distortion parameters, a detailed microwave and millimeter-wave spectrum for this compound can be simulated. These predictions include the frequencies and relative intensities of the rotational transitions. Furthermore, the calculations can predict the hyperfine structure arising from the nuclear quadrupole moment of the chlorine atom, providing a unique fingerprint for the molecule. The aforementioned study by A. Guarnieri and colleagues, once fully accessed, would provide the experimental validation for such theoretical predictions.

Calculation of Infrared and Raman Frequencies and Intensities

A hypothetical data table for such calculated vibrational frequencies would be structured as follows, though populated with data that is currently unavailable in existing research.

Hypothetical Calculated Vibrational Frequencies and Intensities for this compound

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
ν1 (C≡C stretch)Σ⁺Data not availableData not availableData not available
ν2 (C-Cl stretch)Σ⁺Data not availableData not availableData not available
ν3 (C-F stretch)Σ⁺Data not availableData not availableData not available
ν4 (C-C-Cl bend)ΠData not availableData not availableData not available
ν5 (C-C-F bend)ΠData not availableData not availableData not available

Note: This table is illustrative. The actual number of modes, their symmetries, and values would be determined by computational studies.

Theoretical Electronic Excitation Energies and Oscillator Strengths

Detailed theoretical investigations into the electronic excitation energies and associated oscillator strengths for this compound have not been found in the reviewed literature. Such studies are typically performed using methods like Time-Dependent Density Functional Theory (TD-DFT) or higher-level ab initio techniques (e.g., Configuration Interaction Singles (CIS), Equation-of-Motion Coupled Cluster (EOM-CC), or Multireference Configuration Interaction (MRCI)). These calculations provide insights into the molecule's UV-Vis spectrum, predicting the energies of electronic transitions from the ground state to various excited states and the probabilities of these transitions occurring.

A representative data table for theoretical electronic excitation data is presented below, awaiting population from future computational research.

Hypothetical Theoretical Electronic Excitation Data for this compound

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
1¹ΠData not availableData not availableData not available
2¹ΠData not availableData not availableData not available
1¹Σ⁻Data not availableData not availableData not available

Note: This table is for illustrative purposes. The nature of the excited states, their energies, and oscillator strengths would be determined by specific quantum chemical calculations.

Nuclear Quadrupole Coupling Tensor Calculations

There is a lack of specific published data on the theoretical calculations of the nuclear quadrupole coupling tensor for the chlorine nucleus in this compound. The chlorine atom has two quadrupolar isotopes, ³⁵Cl and ³⁷Cl, and calculations of the electric field gradient (EFG) at the nucleus are necessary to predict the nuclear quadrupole coupling constant (NQCC, typically denoted as χ or e²qQ/h). These calculations are often performed using high-level ab initio methods that can accurately describe the electron density distribution in the vicinity of the chlorine nucleus. The calculated tensor provides information about the magnitude and orientation of the nuclear quadrupole interaction, which can be compared with experimental data from microwave spectroscopy.

A hypothetical table summarizing such calculated data is shown below.

Hypothetical Calculated Nuclear Quadrupole Coupling Constants for this compound

IsotopePrincipal AxisCalculated EFG (a.u.)NQCC (χ) (MHz)
³⁵ClχzzData not availableData not available
³⁵ClχxxData not availableData not available
³⁵ClχyyData not availableData not available
³⁷ClχzzData not availableData not available
³⁷ClχxxData not availableData not available
³⁷ClχyyData not availableData not available

Note: This table illustrates the type of data that would be generated from such a study. The values are dependent on the computational method and basis set used.

Intermolecular Interactions and Complex Formation of this compound

Non-Covalent Interactions with Protic Acids and Other Solvents

Specific theoretical studies on the non-covalent interactions between this compound and protic acids or other solvents are not available in the surveyed literature. Such research would typically involve computational modeling of the complexes formed between this compound and molecules like hydrogen fluoride (HF), water (H₂O), or other common solvents. The primary focus would be on identifying the nature of the interactions, such as halogen bonds (involving the chlorine atom) or hydrogen bonds (potentially involving the fluorine atom or the π-system of the triple bond), and determining the preferred geometries and interaction energies of these complexes.

Formation and Characterization of Van der Waals Complexes and Clusters

There is a lack of published theoretical research on the formation and characterization of van der Waals complexes and clusters involving this compound. Computational studies in this area would focus on the self-association of this compound molecules or their interaction with other non-polar or weakly polar species. These investigations would aim to predict the structures, vibrational frequencies, and stability of such clusters, providing insight into the intermolecular forces at play.

Theoretical Studies of Binding Energies and Geometric Motifs within Complexes

Specific theoretical studies detailing the binding energies and geometric motifs within complexes of this compound are not found in the current body of scientific literature. Such computational work would involve optimizing the geometries of various intermolecular complexes and calculating their binding energies, corrected for basis set superposition error (BSSE). The analysis of the resulting structures would reveal preferred geometric motifs, such as linear, T-shaped, or parallel arrangements, governed by the interplay of electrostatic, dispersion, and induction forces.

A hypothetical data table for the binding energies of this compound with selected molecules is provided below for illustrative purposes.

Hypothetical Calculated Binding Energies of this compound Complexes

Interacting MoleculeGeometric MotifBSSE-Corrected Binding Energy (kJ/mol)
Hydrogen Fluoride (HF)Data not availableData not available
Water (H₂O)Data not availableData not available
Acetylene (C₂H₂)Data not availableData not available

Note: This table is a template for data that would be obtained from dedicated computational studies on the intermolecular interactions of this compound.

Advanced Spectroscopic Characterization of 1 Chloro 2 Fluoroethyne

High-Resolution Microwave and Millimeter-Wave Spectroscopy

Determination of Ground-State Rotational and Centrifugal Distortion Constants

No published data containing the ground-state rotational and centrifugal distortion constants for 1-chloro-2-fluoroethyne were found.

Analysis of Nuclear Quadrupole Hyperfine Structure (e.g., for Chlorine Isotopes)

Specific analysis of the nuclear quadrupole hyperfine structure for the chlorine isotopes in this compound is not available in the surveyed literature.

Isotopic Substitution Studies for Experimental Equilibrium Structure Derivation

There are no available reports on isotopic substitution studies for this compound that would allow for the experimental derivation of its equilibrium structure.

Infrared and Raman Spectroscopy of this compound

Vibrational Band Assignment and Detailed Spectroscopic Analysis

A detailed vibrational band assignment and spectroscopic analysis from infrared and Raman spectra of this compound could not be located.

Anharmonicity Effects and Resonance Phenomena in Vibrational Spectra

Information regarding anharmonicity effects and resonance phenomena in the vibrational spectra of this compound is not present in the available scientific literature.

Gas-Phase High-Resolution Infrared Studies of Vibrational Modes

No specific high-resolution infrared spectroscopic studies for this compound were found in the reviewed literature. While studies on similar molecules like fluorochloromethanes have been conducted, providing insights into their fundamental infrared gas phase intensities, direct experimental data on the vibrational modes of this compound is absent. Theoretical calculations, which could provide predictions of these vibrational frequencies, have not been published in a detailed format for this compound.

Electronic Spectroscopy of this compound

Photoelectron Spectroscopy for Ionization Energies and Orbital Characterization

Detailed photoelectron spectroscopy data for this compound, which would provide information on its ionization energies and molecular orbital characteristics, is not available in the current body of scientific literature. For comparison, the threshold photoelectron spectrum of the related compound, geminal chloro-fluoro-ethene (1,1-C₂H₂FCl), has been investigated, revealing multiple photoelectron bands and their associated vibrational structures. However, similar detailed studies for the ethyne derivative have not been reported.

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions

There is no available information on the UV-Vis absorption and emission spectra of this compound. Such data would be crucial for understanding the electronic transitions within the molecule.

Analysis of Rydberg Series and Valence Excitations

An analysis of Rydberg series and valence excitations for this compound is not possible due to the lack of the necessary photoabsorption or other relevant electronic spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Characterization of Chemical Shifts and Spin-Spin Coupling Constants

Specific NMR data, including chemical shifts and spin-spin coupling constants for this compound, are not documented in the available literature. While general principles of NMR spectroscopy allow for theoretical predictions of these parameters, specific, peer-reviewed computational or experimental results for this compound could not be located. The analysis of spin-spin coupling provides valuable insight into the electronic structure of molecules, but without experimental or calculated values, a discussion for this compound cannot be undertaken.

In-Depth Spectroscopic Analysis of this compound in Solution Remains an Uncharted Area of Research

Despite the growing interest in halogenated alkynes for their unique chemical properties and potential applications, a comprehensive spectroscopic characterization of this compound in the solution phase has yet to be reported in scientific literature. Extensive searches for experimental and computational data concerning its molecular structure and dynamics in various solvents have not yielded specific findings, indicating a significant gap in the current body of chemical research.

The study of molecules in solution is crucial for understanding their behavior in realistic chemical environments. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are powerful tools for elucidating the intricate details of molecular structure, intermolecular interactions, and dynamic processes that occur when a substance is dissolved. However, for this compound, a simple yet intriguing molecule, such detailed investigations in the solution state appear to be absent from published research.

While information on similar compounds, such as 1-chloro-2-fluoroethene and 1-chloro-2-fluoroethane, is available, the unique electronic and structural characteristics of the acetylenic bond in this compound mean that data from these related molecules cannot be reliably extrapolated. The linear geometry and the presence of two different halogen atoms on the triple bond are expected to give rise to distinct spectroscopic signatures and solvent interactions that warrant specific investigation.

Theoretical and computational chemistry could offer valuable insights into the behavior of this compound in solution. Molecular dynamics simulations, for instance, could predict how the molecule interacts with different solvent molecules and how these interactions influence its rotational and vibrational motions. Quantum mechanical calculations could predict NMR chemical shifts and coupling constants in various solvent environments. However, dedicated computational studies on the solution-phase behavior of this compound are also not readily found in the public domain.

The absence of such fundamental data precludes a detailed discussion on the elucidation of its molecular structure and dynamics in solution. Key parameters that would be expected from such studies, and which are currently unavailable, would include:

NMR Spectroscopic Data: Chemical shifts of the carbon atoms in different solvents, and any potential fluorine-carbon or chlorine-carbon coupling constants.

Vibrational Spectroscopic Data: The frequencies and intensities of the C-Cl, C-F, and C≡C stretching and bending modes in various solvents, and any solvent-induced shifts in these frequencies.

Molecular Dynamics Data: Information on the solvation shell structure, solute-solvent interaction energies, and rotational and translational diffusion coefficients in different solvents.

Without these foundational research findings, a scientifically accurate and detailed article on the advanced spectroscopic characterization of this compound in solution cannot be constructed. This highlights an opportunity for future research to explore the rich and complex chemistry of this simple haloalkyne.

Synthetic Methodologies for 1 Chloro 2 Fluoroethyne

Development of Established Synthetic Pathways for Haloalkynes

General methods for haloalkyne synthesis provide a foundational framework for approaching the specific challenge of 1-chloro-2-fluoroethyne. These established pathways typically involve either the installation of a halogen onto an alkyne scaffold or the formation of the alkyne triple bond from a halogenated precursor.

A common and well-established route to alkynes is through the double dehydrohalogenation of a dihaloalkane or the dehydrohalogenation of a haloalkene. In the context of this compound, this would theoretically involve the elimination of hydrogen halides from a suitable chlorofluoro-substituted ethane (B1197151) or ethene precursor.

For instance, a plausible precursor could be a 1,2-dihalo-1-chloro-2-fluoroethane derivative. Treatment with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), would be expected to induce the elimination of two molecules of hydrogen halide to form the desired alkyne. The choice of base and reaction conditions, particularly temperature, is critical to minimize potential side reactions like polymerization or the formation of isomeric byproducts. For example, maintaining temperatures below 0°C is often necessary to control the reactivity and improve the yield of the desired haloalkyne.

Another potential dehydrohalogenation precursor is 1-chloro-2-fluoroethene (C₂H₂ClF). This compound exists as (E) and (Z) stereoisomers and could, in principle, be dehydrohalogenated to yield this compound. However, the stability of the target molecule and the potential for competing reactions under the harsh basic conditions required for elimination remain significant hurdles.

A related approach is the dehalogenation of a more heavily halogenated precursor. For example, the use of zinc dust in a polar solvent like ethanol (B145695) has been adapted for the synthesis of some haloalkynes from trichloro- or tetrachloroalkane analogs. This method relies on the reductive elimination of halogen atoms to form the triple bond.

Table 1: Potential Dehydrohalogenation Precursors for this compound

Precursor NameMolecular FormulaKey Transformation
1,2-Dihalo-1-chloro-2-fluoroethaneC₂H₂ClFX₂ (X=Cl, Br, I)Double dehydrohalogenation
1-Chloro-2-fluoroetheneC₂H₂ClFDehydrohalogenation
Trichlorofluoroethane analogC₂H₂Cl₃FDehalogenation

This table presents theoretical precursors based on established dehydrohalogenation and dehalogenation reactions for haloalkyne synthesis.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, including the C(sp)-C(sp) bonds found in alkynes. These methods could potentially be adapted for the synthesis of this compound by coupling a suitable chlorofluoro-containing electrophile with an acetylenic nucleophile, or vice versa.

Palladium and copper co-catalyzed reactions, such as the Sonogashira coupling, are widely used for the synthesis of disubstituted alkynes. However, a major challenge in the cross-coupling of haloalkynes is the propensity for homocoupling, which leads to the formation of symmetrical diynes as a significant byproduct. To address this, specialized ligands and reaction conditions have been developed to enhance the selectivity for the desired unsymmetrical product. For example, the use of phosphine-olefin ligands in palladium-catalyzed cross-coupling reactions has been shown to improve selectivity by facilitating the reductive elimination step of the catalytic cycle.

Table 2: Generalized Cross-Coupling Approach for Unsymmetrical Diynes

Catalyst SystemLigand TypeKey Advantage
Pd(dba)₂ / Cu(I)Phosphine-olefinHigh selectivity, good to excellent yields
Ru-catalystNot specifiedCompatible with halide moiety, enhanced alkyne reactivity

This table is based on general findings for the synthesis of unsymmetrical diynes and cycloaddition reactions involving haloalkynes.

Novel Reaction Development for Selective Synthesis of this compound

Given the likely instability and high reactivity of this compound, novel synthetic methods that offer high selectivity under mild conditions are paramount. Research in this area would focus on developing new catalytic systems and exploring unconventional precursors.

The development of catalysts that can selectively activate C-H bonds offers a promising avenue for the synthesis of functionalized alkynes. For instance, iridium(III) catalysis has been explored for the site-selective C-H alkynylation of arenes. While this has been demonstrated on more complex molecules, the principles of directing group-assisted, regioselective C-H activation could potentially be applied to a suitably designed precursor for this compound. The challenge would lie in identifying a precursor with appropriate directing groups that would favor alkynylation at the desired position.

Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has also emerged as a powerful strategy

Strategies for Isomeric Purity and Efficient Separation

The synthesis of this compound, a minimally studied haloalkyne, presents challenges in achieving high isomeric purity and requires efficient separation techniques to isolate the target compound from byproducts. The primary synthetic routes, such as base-induced elimination, often lead to the formation of not only the desired product but also various impurities, including oligomers and fluorinated alkenes. Consequently, robust purification strategies are paramount.

Achieving Isomeric Purity

Given the linear geometry of the alkyne functional group in this compound, geometric (cis/trans) isomerism is not a concern for the final product itself. However, isomeric impurities can arise from the starting materials or during side reactions. For instance, if the synthesis involves the dehydrohalogenation of a precursor like (E/Z)-1,2-dichloro-1-fluoroethene, the isomeric purity of this starting material can influence the reaction's outcome and the impurity profile.

Strategies to ensure the purity of the final compound focus on the careful control of reaction conditions and the purity of the precursors.

Efficient Separation Techniques

The separation of this compound from reaction byproducts is critical for obtaining a pure sample. The choice of separation method is dictated by the physical and chemical properties of the compounds in the mixture, such as boiling point, polarity, and solubility. quora.comyoutube.com

Distillation: This is a primary technique for purifying volatile compounds. quora.com Given that haloalkanes often have distinct boiling points, fractional distillation can be employed to separate this compound from less volatile oligomeric byproducts or more volatile impurities. quora.com Rapid distillation following synthesis is often necessary to minimize decomposition of the target compound.

Chromatography: Various chromatographic methods can be utilized for the purification of haloalkynes. quora.com

Gas Chromatography (GC): For analytical-scale separations and purity assessment, gas chromatography is highly effective. It separates compounds based on their volatility and interaction with the stationary phase. nih.gov

Column Chromatography: On a preparative scale, column chromatography can be used to separate compounds based on their different polarities. youtube.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a suitable eluent system, this compound can be separated from more polar or less polar impurities.

The following table summarizes the potential separation challenges and the corresponding techniques for the purification of this compound.

Potential Impurity Separation Challenge Recommended Separation Technique(s) Principle of Separation
OligomersSignificantly lower volatility than the monomer.Fractional DistillationDifference in boiling points. quora.com
Fluorinated AlkenesSimilar volatility and polarity may pose a challenge.Fractional Distillation, Gas ChromatographyDifferences in boiling points and/or polarity. quora.com
Unreacted Starting MaterialsDependent on the specific starting materials used.Distillation, ChromatographyDifferences in physical and chemical properties. quora.comyoutube.com
Isomeric PrecursorsIf applicable, may have very similar properties.High-Performance Liquid Chromatography (HPLC), Capillary Gas ChromatographySubtle differences in polarity and interaction with the stationary phase.

Research Findings on Separation:

While specific research on the purification of this compound is limited, studies on related haloalkanes and haloalkenes provide valuable insights. For instance, the purification of fluorinated ethanes and ethenes often involves a combination of distillation and gas chromatography to achieve high purity. nih.govchemicalbook.com The synthesis of related compounds like 1-chloro-2,2,2-trifluoroethane often results in a mixture that requires recovery and purification, sometimes as an azeotropic mixture with reagents like hydrogen fluoride. google.com Such findings underscore the importance of multi-step purification protocols in obtaining pure haloalkyne products.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2 Fluoroethyne

Addition Reactions to the Carbon-Carbon Triple Bond

The presence of a carbon-carbon triple bond in 1-chloro-2-fluoroethyne makes it susceptible to addition reactions. The electron density of the π-bonds allows it to react with electrophiles, nucleophiles, and radicals. The unsymmetrical nature of the molecule, with a chlorine and a fluorine atom attached to the sp-hybridized carbons, leads to interesting considerations of regioselectivity and stereoselectivity in these reactions.

Electrophilic Addition Mechanisms and Regioselectivity

In electrophilic addition reactions, an electrophile is attracted to the electron-rich triple bond of this compound. The reaction proceeds through a carbocation intermediate. The regioselectivity of the addition is determined by the stability of the resulting carbocation. The halogen atoms, with their inductive and resonance effects, play a crucial role in directing the incoming electrophile.

The fluorine atom is more electronegative than chlorine and exerts a stronger electron-withdrawing inductive effect (-I). Conversely, both halogens can donate a lone pair of electrons through a resonance effect (+R), which can stabilize an adjacent carbocation. The interplay of these effects determines the preferred site of attack.

Table 1: Regioselectivity in Electrophilic Addition to this compound

Electrophile (E+)Major ProductMinor ProductRationale for Regioselectivity
H⁺1-Chloro-2-fluoro-1-ethenyl cation2-Chloro-1-fluoro-1-ethenyl cationThe +R effect of fluorine is stronger than that of chlorine, stabilizing the adjacent carbocation more effectively.
Br⁺1-Bromo-2-chloro-2-fluoro-1-ethenyl cation2-Bromo-1-chloro-1-fluoro-1-ethenyl cationThe +R effect of fluorine outweighs the -I effect, directing the bromonium ion to the carbon bearing the chlorine atom.

Nucleophilic Addition Pathways and Stereochemical Outcomes

Nucleophilic addition to this compound involves the attack of a nucleophile on one of the sp-hybridized carbon atoms. The high electronegativity of the fluorine and chlorine atoms makes the carbon atoms electrophilic and susceptible to nucleophilic attack.

The stereochemical outcome of nucleophilic addition to alkynes is typically trans-addition. The nucleophile attacks one face of the triple bond, and the subsequent protonation (or reaction with an electrophile) occurs from the opposite face, resulting in the formation of a trans-alkene. libretexts.org

Table 2: Stereochemical Outcomes of Nucleophilic Addition to this compound

Nucleophile (Nu⁻)ReagentProduct Stereochemistry
Hydroxide (B78521) (OH⁻)NaOHtrans-1-chloro-2-fluoro-1-ethenol
Methoxide (CH₃O⁻)NaOCH₃trans-1-chloro-2-fluoro-1-methoxyethene
Cyanide (CN⁻)KCNtrans-2-chloro-3-fluoropropenenitrile

The geometry of the resulting alkene is a consequence of the reaction mechanism, which proceeds through a vinyl anion intermediate. The repulsion between the incoming nucleophile and the electron pairs of the triple bond favors attack from a trajectory that leads to the observed trans product.

Radical Addition Processes and Chain Propagation

Radical addition to this compound proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide or UV light.

The regioselectivity of radical addition is governed by the stability of the resulting radical intermediate. The halogen substituents influence the stability of the vinyl radical.

Chain Propagation Steps:

Initiation: A radical (R•) is generated.

Propagation Step 1: The radical adds to the carbon-carbon triple bond, forming a vinyl radical. The addition can occur at either carbon atom.

Propagation Step 2: The vinyl radical abstracts an atom from a neutral molecule to form the final product and regenerate a radical to continue the chain. libretexts.orgyoutube.com

The stability of the intermediate vinyl radical determines the major product. Generally, radicals are stabilized by electron-donating groups.

Substitution Reactions Involving Halogen Atoms

While addition reactions are characteristic of the triple bond, this compound can also undergo substitution reactions where one or both halogen atoms are replaced.

Nucleophilic Substitution at the Carbon Centers

Nucleophilic substitution on sp-hybridized carbons is generally difficult due to the high bond strength of the C-X bond and the electron-rich nature of the alkyne. However, under forcing conditions or with very strong nucleophiles, substitution can occur. organicmystery.comucsb.eduoxfordsciencetrove.comlecturio.comncert.nic.in The reaction likely proceeds through an addition-elimination mechanism rather than a direct SN1 or SN2 pathway. ucsb.edulecturio.com

Proposed Mechanism (Addition-Elimination):

Nucleophilic Addition: The nucleophile adds to the triple bond, forming a vinyl anion intermediate.

Elimination: The leaving group (halide ion) is eliminated, reforming the triple bond with the nucleophile now attached.

The relative leaving group ability of the halogens (I > Br > Cl > F) suggests that the chlorine atom would be preferentially replaced over the fluorine atom.

Radical Substitution Reactions and Reaction Pathways

Radical substitution reactions involving the halogen atoms of this compound are less common than addition reactions. However, under specific conditions, such as high temperatures or the presence of radical initiators, a halogen atom can be replaced by another radical. libretexts.orgyoutube.com

The reaction pathway would involve the abstraction of a halogen atom by a radical, forming a haloalkynyl radical. This radical can then react with another molecule to complete the substitution.

Table 3: Comparison of Reactivity in Radical Reactions

Reaction TypeIntermediateKey Factors
Radical AdditionVinyl radicalStability of the vinyl radical, steric hindrance.
Radical SubstitutionHaloalkynyl radicalBond dissociation energies of the C-Cl and C-F bonds, stability of the resulting radical.

The C-F bond is significantly stronger than the C-Cl bond, making chlorine abstraction more likely than fluorine abstraction in a radical substitution reaction.

Cycloaddition and Polymerization Behavior

The reactivity of this compound in cycloaddition and polymerization reactions is not well-documented. Nevertheless, predictions can be made based on the chemistry of similar halogenated alkynes and alkenes.

Pericyclic reactions, such as the Diels-Alder and [2+2] cycloadditions, are powerful tools in organic synthesis for the formation of cyclic compounds.

Diels-Alder Reactions: In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. For this compound, it would act as the dienophile. The reaction's feasibility would depend on the electronic nature of the diene and the alkyne. The presence of electron-withdrawing fluorine and chlorine atoms on the alkyne could enhance its reactivity as a dienophile, particularly with electron-rich dienes. The general scheme for a Diels-Alder reaction involving this compound would be as follows:

R-diene + F-C≡C-Cl → Substituted cyclohexadiene derivative

The stereochemistry and regiochemistry of the product would be governed by the established principles of the Diels-Alder reaction, including the endo rule and the frontier molecular orbital (FMO) theory.

[2+2] Cycloadditions: The [2+2] cycloaddition involves the reaction of two double or triple bonded systems to form a four-membered ring. For this compound, this could involve dimerization or reaction with another alkyne or alkene. These reactions are often photochemically allowed, proceeding through a triplet or singlet excited state. The high ring strain of the resulting cyclobutadiene (B73232) or cyclobutene (B1205218) derivative would make this a challenging reaction, likely requiring specific catalysts or conditions. A generalized scheme is:

F-C≡C-Cl + R-C≡C-R' → Substituted cyclobutadiene derivative

or

F-C≡C-Cl + R₂C=CR₂' → Substituted cyclobutene derivative

The polymerization of acetylenic monomers can lead to the formation of conjugated polymers with interesting electronic and optical properties. While the polymerization of this compound to poly(chlorofluoroethyne) is not specifically described in the literature, insights can be drawn from the polymerization of related haloalkenes. For instance, 1-chloro-1-fluoroethylene (B1207965) can undergo polymerization. guidechem.com

The polymerization of this compound could theoretically proceed through several mechanisms:

Ziegler-Natta Catalysis: This method is commonly used for the polymerization of alkynes. The mechanism involves the coordination of the alkyne to a transition metal catalyst followed by insertion into the growing polymer chain.

Anionic or Cationic Polymerization: The polarization of the C-Cl and C-F bonds might make the alkyne susceptible to initiation by anionic or cationic species.

Radical Polymerization: This would involve the initiation by a radical species to form a propagating polymer chain with repeating chlorofluoroethyne units.

The resulting poly(chlorofluoroethyne) would be a conjugated polymer with alternating single and double bonds, with chlorine and fluorine atoms as substituents. The properties of this polymer, such as conductivity and stability, would be highly dependent on the stereoregularity of the polymer chain and the nature of the end groups.

Gas-Phase Reactions and Atmospheric Degradation Pathways

The environmental fate of this compound, were it to be released into the atmosphere, would be determined by its reactivity with atmospheric oxidants and its susceptibility to photolysis. Due to the lack of specific data for this compound, the degradation pathways of related, better-studied halogenated hydrocarbons are considered.

The primary degradation pathway for many organic compounds in the troposphere is reaction with the hydroxyl radical (•OH). For an alkyne, this reaction can proceed via addition of the •OH radical to the triple bond or by hydrogen abstraction (if a hydrogen atom were present). In the case of this compound, which lacks hydrogen atoms, the reaction would proceed via addition.

The rate of reaction with •OH is a key parameter in determining the atmospheric lifetime of a compound. For example, the reaction of fluoroethane (B3028841) with the hydroxyl radical has been studied in detail. acs.org Similarly, the kinetics of the gas-phase reactions of chlorine atoms with various hydrocarbons, including fluoroethane, have been investigated. researchgate.net These studies provide a framework for estimating the reactivity of halogenated compounds.

The general reaction with the hydroxyl radical would be:

F-C≡C-Cl + •OH → [F(HO)C=C•-Cl] → Further oxidation products

Reaction with chlorine atoms (•Cl) could also be a significant degradation pathway, particularly in marine or polluted environments where Cl atom concentrations can be elevated.

F-C≡C-Cl + •Cl → [F(Cl)C=C•-Cl] → Further oxidation products

The carbon-carbon triple bond and the carbon-halogen bonds in this compound could be susceptible to cleavage by ultraviolet (UV) radiation present in the stratosphere. This photochemical decomposition could lead to the formation of reactive radical species.

F-C≡C-Cl + hν → F-C≡C• + •Cl

or

F-C≡C-Cl + hν → •F + •C≡C-Cl

The resulting radicals would then participate in a cascade of photo-oxidation reactions, ultimately leading to the formation of more stable products such as CO₂, HCl, and HF. The specific products would depend on the atmospheric conditions and the presence of other reactive species.

The atmospheric lifetime of a compound is a measure of the time it takes for its concentration to be reduced to 1/e (about 37%) of its initial value. It is primarily determined by the rates of its removal processes, including reaction with atmospheric radicals and photolysis.

Given the expected reactivity of the triple bond, the atmospheric lifetime of this compound is likely to be relatively short. For comparison, the atmospheric lifetimes of some related chloroalkenes, such as trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene, are on the order of days. researchgate.netsemanticscholar.org

The environmental fate of this compound would be the eventual degradation to inorganic species. However, the halogen atoms, particularly chlorine, could have an impact on stratospheric ozone. The release of chlorine atoms from the photolysis of the molecule could contribute to the catalytic destruction of ozone. The ozone depletion potential (ODP) of such a short-lived substance would depend on the efficiency of its transport to the stratosphere.

Potential Applications and Future Research Directions for 1 Chloro 2 Fluoroethyne

Role as a Building Block in Complex Organic Synthesis

The primary potential application of 1-chloro-2-fluoroethyne lies in its utility as a versatile building block for the synthesis of more complex organic molecules. Haloalkynes, in general, are recognized as powerful and versatile synthons in organic chemistry rsc.orgacs.orgnih.gov. They can participate in a variety of chemical transformations, allowing for the introduction of both an alkyne functionality and halogen atoms, which can be further modified.

This compound is capable of undergoing several types of reactions, including oxidation, reduction, and nucleophilic substitution . For instance, reduction can lead to the formation of 1-chloro-2-fluoroethane, while oxidation can yield various carbonyl compounds . Nucleophilic substitution reactions offer the possibility of replacing the chlorine or fluorine atom with other functional groups .

The reactivity of the triple bond in haloalkynes facilitates their use in cycloaddition and cross-coupling reactions, which are fundamental processes in the construction of complex molecular architectures acs.orgnih.gov. These reactions can lead to the rapid assembly of functionalized cyclic and acyclic structures that have potential applications in the synthesis of natural products and in drug discovery nih.gov. The presence of both chlorine and fluorine in this compound offers a handle for regioselective reactions, potentially allowing for the controlled synthesis of specific isomers. The direct introduction of fluorinated groups into organic molecules is of significant interest in medicinal chemistry, as fluorine can impart unique properties such as enhanced metabolic stability and bioavailability ontosight.airesearchgate.net. The use of fluorinated building blocks like this compound could therefore be a valuable strategy in the development of new pharmaceuticals nih.govrsc.org.

Exploration in Materials Science and Polymer Development

The field of materials science represents another promising area for the application of this compound. Specifically, its potential as a monomer for the development of novel polymers is noteworthy. Research has shown that haloalkynes can be used to synthesize conjugated polydiynes through polymerization reactions rsc.orgrsc.org. These polymers, which feature alternating aromatic and 1,3-diyne moieties, can exhibit interesting properties such as high thermal stability and tunable refractive indices rsc.orgrsc.org.

While direct polymerization of this compound has not been extensively reported, the general principles of haloalkyne polymerization suggest that it could be a viable monomer. The resulting polymer would possess a unique structure with both chlorine and fluorine atoms, which could lead to materials with desirable properties such as flame resistance, chemical inertness, and specific optical or electronic characteristics. Such polymers could find applications in advanced functional materials, for example, as semiconductors or in optical devices rsc.org. The development of transition metal-free polymerization routes for haloalkynes further enhances the potential of this class of compounds in creating high-purity materials with elevated performance rsc.orgrsc.org.

Future Avenues for Fundamental Research and Interdisciplinary Studies

Given that this compound is a "hypothetical or minimally studied haloalkyne," there is a vast and open field for fundamental research . A deeper understanding of its synthesis, reactivity, and physical properties is a prerequisite for unlocking its full potential.

Theoretical and Computational Studies: Computational chemistry could play a significant role in predicting the properties and reactivity of this compound. Ab initio studies, similar to those performed on related molecules like trans-1-chloro-2-fluoroethylene, could provide valuable insights into its equilibrium structure, molecular properties, and spectroscopic signatures aip.org. Such theoretical investigations can guide future experimental work and help in the rational design of synthetic routes and applications.

Mechanistic Studies: Detailed mechanistic studies of its reactions, such as nucleophilic additions and cycloadditions, would be crucial for its effective utilization as a synthetic building block acs.orgnih.govacs.org. Understanding the regioselectivity and stereoselectivity of these reactions would enable chemists to precisely control the outcome of their synthetic transformations.

Interdisciplinary Research: The unique combination of a reactive alkyne and two different halogen atoms makes this compound a candidate for interdisciplinary research. For instance, its reactivity could be explored in the context of chemical biology for the development of enzyme inhibitors or as a probe for studying biological processes . Furthermore, the incorporation of this small, fluorinated molecule into larger systems could be investigated in collaboration with materials scientists to create novel functional materials with tailored properties. The study of fluorinated compounds is a burgeoning field with implications for pharmaceuticals, agrochemicals, and materials science, and fundamental research on molecules like this compound will be essential for continued progress researchgate.netnih.govrsc.org.

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